5-Azetidin-3-yl-3-(4-chlorophenyl)-1,2,4-oxadiazole hydrochloride
CAS No.: 1426291-15-7
Cat. No.: VC2585735
Molecular Formula: C11H11Cl2N3O
Molecular Weight: 272.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1426291-15-7 |
|---|---|
| Molecular Formula | C11H11Cl2N3O |
| Molecular Weight | 272.13 g/mol |
| IUPAC Name | 5-(azetidin-3-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole;hydrochloride |
| Standard InChI | InChI=1S/C11H10ClN3O.ClH/c12-9-3-1-7(2-4-9)10-14-11(16-15-10)8-5-13-6-8;/h1-4,8,13H,5-6H2;1H |
| Standard InChI Key | RFUHTVCOLGZSMA-UHFFFAOYSA-N |
| SMILES | C1C(CN1)C2=NC(=NO2)C3=CC=C(C=C3)Cl.Cl |
| Canonical SMILES | C1C(CN1)C2=NC(=NO2)C3=CC=C(C=C3)Cl.Cl |
Introduction
Chemical Identity and Basic Properties
5-Azetidin-3-yl-3-(4-chlorophenyl)-1,2,4-oxadiazole hydrochloride is a crystalline solid with distinct chemical and physical properties. The compound incorporates an azetidin ring connected to a 1,2,4-oxadiazole core that bears a p-chlorophenyl substituent. Table 1 summarizes the key identification parameters and physicochemical properties of this compound.
Table 1: Chemical Identity and Properties of 5-Azetidin-3-yl-3-(4-chlorophenyl)-1,2,4-oxadiazole hydrochloride
| Parameter | Value |
|---|---|
| CAS Number | 1426291-15-7 |
| IUPAC Name | 5-(azetidin-3-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole;hydrochloride |
| Molecular Formula | C₁₁H₁₁Cl₂N₃O |
| Molecular Weight | 272.13 g/mol |
| Standard InChI | InChI=1S/C11H10ClN3O.ClH/c12-9-3-1-7(2-4-9)10-14-11(16-15-10)8-5-13-6-8;/h1-4,8,13H,5-6H2;1H |
| Standard InChIKey | RFUHTVCOLGZSMA-UHFFFAOYSA-N |
| SMILES | C1C(CN1)C2=NC(=NO2)C3=CC=C(C=C3)Cl.Cl |
The compound consists of three primary structural components: a four-membered azetidin ring, a 1,2,4-oxadiazole heterocycle, and a p-chlorophenyl group. This combination yields a molecule with unique chemical properties and potential biological activities .
Structural Features and Chemical Classification
Core Structural Elements
The 5-Azetidin-3-yl-3-(4-chlorophenyl)-1,2,4-oxadiazole hydrochloride molecule contains several key structural elements that contribute to its chemical behavior and potential biological activity:
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Azetidin Ring: A four-membered nitrogen-containing heterocycle with high ring strain, contributing to the compound's reactivity.
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1,2,4-Oxadiazole Core: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, providing hydrogen bond acceptor capabilities.
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p-Chlorophenyl Group: An aromatic ring with a chlorine substituent at the para position, enhancing lipophilicity and potentially affecting binding to biological targets.
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Hydrochloride Salt Form: Enhances water solubility compared to the free base form.
The combination of these structural features creates a molecule with a unique three-dimensional arrangement that may enable specific interactions with biological targets.
Relationship to Other Oxadiazole Derivatives
5-Azetidin-3-yl-3-(4-chlorophenyl)-1,2,4-oxadiazole hydrochloride belongs to a broader class of 1,2,4-oxadiazole derivatives that have garnered significant attention in medicinal chemistry. These compounds are characterized by the presence of the five-membered 1,2,4-oxadiazole heterocycle, which serves as a bioisostere for esters, amides, and carboxylic acids in drug design .
Structurally related compounds include:
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5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride (lacking the chlorine substituent)
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5-Azetidin-3-yl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole hydrochloride (containing a trifluoromethyl group instead of chlorine)
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5-Azetidin-3-yl-3-(2-thienyl)-1,2,4-oxadiazole hydrochloride (containing a thiophene ring instead of a phenyl ring)
Comparative Analysis with Related Compounds
To better understand the potential properties and applications of 5-Azetidin-3-yl-3-(4-chlorophenyl)-1,2,4-oxadiazole hydrochloride, it is valuable to compare its structural features with those of related compounds.
Table 2: Comparison of 5-Azetidin-3-yl-3-(4-chlorophenyl)-1,2,4-oxadiazole hydrochloride with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| 5-Azetidin-3-yl-3-(4-chlorophenyl)-1,2,4-oxadiazole hydrochloride | C₁₁H₁₁Cl₂N₃O | 272.13 | Reference compound |
| 5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride | C₁₁H₁₂ClN₃O | 237.68 | Lacks chlorine on phenyl ring |
| 5-Azetidin-3-yl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole hydrochloride | C₁₂H₁₁ClF₃N₃O | 305.68 | Contains trifluoromethyl group at meta position |
| 5-Azetidin-3-yl-3-(2-thienyl)-1,2,4-oxadiazole hydrochloride | C₉H₁₀ClN₃OS | 243.71 | Contains thiophene ring instead of phenyl |
| 5-Azetidin-3-yl-3-(3-thienyl)-1,2,4-oxadiazole hydrochloride | C₉H₁₀ClN₃OS | 243.71 | Contains 3-thiophene ring instead of phenyl |
The structural variations among these compounds, particularly in the aromatic substituent attached to the 1,2,4-oxadiazole core, may lead to differences in physicochemical properties, biological activity, and therapeutic potential .
Research Status and Future Directions
Future Research Directions
Several promising research directions for 5-Azetidin-3-yl-3-(4-chlorophenyl)-1,2,4-oxadiazole hydrochloride and related compounds can be identified:
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Targeted Biological Evaluation: Specific testing against biological targets where other 1,2,4-oxadiazole derivatives have shown promise, such as anticancer targets (telomerase, HDAC), antimicrobial targets, or neurological targets .
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Medicinal Chemistry Optimization: Structural modifications to enhance potency, selectivity, and pharmacokinetic properties, potentially generating more effective drug candidates .
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Mechanism of Action Studies: Detailed investigations into how 5-Azetidin-3-yl-3-(4-chlorophenyl)-1,2,4-oxadiazole hydrochloride interacts with biological systems at the molecular level .
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Combination Studies: Evaluation of potential synergistic effects when used in combination with established therapeutic agents .
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